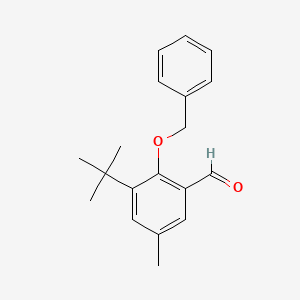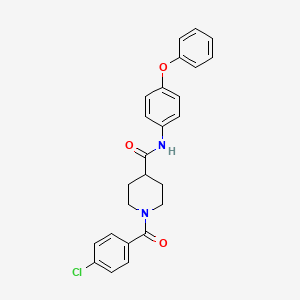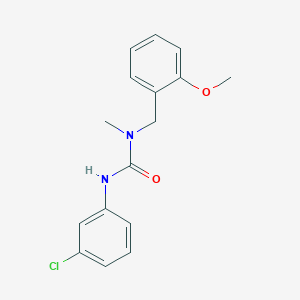![molecular formula C11H20N2O B4936460 N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.2.1]hept-2-yl-4-morpholinamine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine involves the inhibition of certain enzymes that are involved in the progression of various diseases. The compound has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. By inhibiting HDAC enzymes, this compound can alter gene expression patterns, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce amyloid-beta (Aβ) accumulation in the brain, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that have similar therapeutic potential. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine. One direction is to investigate the compound's potential for the treatment of other diseases such as Huntington's disease and multiple sclerosis. Another direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to understand the long-term effects of this compound on the body and to develop effective delivery methods for the compound.
In conclusion, this compound is a promising compound that has potential therapeutic applications for the treatment of various diseases. The compound's unique mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's potential and limitations.
合成法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine involves the reaction of bicyclo[2.2.1]hept-2-ene with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The purity of the compound is essential for its use in scientific research.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has been studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10-7-9(1)8-11(10)12-13-3-5-14-6-4-13/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXGFDAMABXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)

![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)

![2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4936469.png)
![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)